N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound notable for its unique molecular structure, which includes a pyrazole ring and various functional groups. Its molecular formula is with a molecular weight of approximately 255.74 g/mol. This compound is classified under pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications in medicinal chemistry.
The synthesis of N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine typically involves several steps:
Advanced methods such as microwave-assisted synthesis or continuous flow techniques may also be employed for more efficient production at an industrial scale, enhancing yield and purity.
The molecular structure of N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-3-methyl-1-propan-2-ylpyrazol-4-amine |
| InChI | InChI=1S/C12H17N3O.ClH/c1-9(2)15-8-12(10(3)14-15)13-7-11-5-4-6-16-11;/h4-6,8-9,13H,7H2,1-3H3;1H |
| SMILES | CC1=NN(C=C1NCC2=CC=CO2)C(C)C.Cl |
N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine participates in various chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's potential applications in drug development and material science.
The mechanism of action of N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine involves interaction with specific biological targets:
Studies investigating these interactions often involve binding affinity assays to assess how effectively the compound can modulate enzyme or receptor activity.
N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine exhibits several notable physical properties:
| Property | Value |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents; limited solubility in water |
The chemical properties include:
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Reacts with strong oxidizing agents |
These properties are crucial for understanding its behavior in biological systems and potential applications in pharmaceuticals .
N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine has various applications in scientific research:
Research continues to explore its full potential across these fields, highlighting its significance in both organic chemistry and medicinal applications.
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: